4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid
Overview
Description
4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid, also known as POMCA, is a chemical compound that has been studied for its potential applications in scientific research. POMCA is a heterocyclic compound that contains both a pyridine and an oxane ring, and it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
Carboxylic acids play a crucial role in organic synthesis. In this context, our compound can serve as a precursor for the synthesis of other molecules. Researchers can utilize it to create small molecules, macromolecules, and synthetic or natural polymers. The presence of the carboxylic acid functional group (-COOH) allows for diverse chemical reactions, such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In nanotechnology, carboxylic acids find applications as surface modifiers. Specifically, they promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. For instance, researchers have used organic carboxylic acids (such as tartaric acid, maleic acid, and malic acid) to modify multiple-wall carbon nanotubes (MWCNTs) using ultrasonic radiation. These modified MWCNTs play a crucial role in the production of polymer nanomaterials .
Polymer Chemistry
Carboxylic acids contribute significantly to polymer chemistry. Our compound can function as a monomer, an additive, or even a catalyst. Researchers explore its use in designing novel polymers with specific properties. By incorporating carboxylic acid moieties into polymer chains, they can tailor properties like solubility, mechanical strength, and thermal stability .
Surface Modification of Nanoparticles
The carboxylic acid group’s polar nature makes it an excellent choice for modifying nanoparticle surfaces. Researchers can functionalize metallic nanoparticles (e.g., gold, silver) or carbon-based nanoparticles (such as graphene) by attaching carboxylic acid groups. These modified nanoparticles find applications in fields like catalysis, drug delivery, and sensors .
Medical Field
Carboxylic acids have relevance in medicine. While our compound itself may not be directly used, its derivatives or related molecules could serve as building blocks for drug design. Researchers explore the incorporation of carboxylic acid functionalities into pharmaceutical compounds to enhance their bioavailability, stability, and targeting capabilities .
Pharmacy and Drug Development
In the pharmaceutical industry, carboxylic acids appear in various drug molecules. They influence drug solubility, binding affinity, and metabolism. Researchers study the impact of carboxylic acid moieties on drug-receptor interactions and pharmacokinetics. Our compound could serve as a starting point for designing novel drugs .
These applications highlight the versatility and importance of carboxylic acids, including our compound, in scientific research. Whether in organic synthesis, nanotechnology, or drug development, these molecules continue to shape advancements across multiple fields . If you’d like further details or explore additional applications, feel free to ask!
properties
IUPAC Name |
4-(pyridin-2-ylmethyl)oxane-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(4-7-16-8-5-12)9-10-3-1-2-6-13-10/h1-3,6H,4-5,7-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAXDGJFFDWCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183415 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid | |
CAS RN |
1393330-60-3 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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